2-Chloro-3-(2-chloroethyl)-6,8-dimethylquinoline
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Overview
Description
2-Chloro-3-(2-chloroethyl)-6,8-dimethylquinoline is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(2-chloroethyl)-6,8-dimethylquinoline typically involves the chlorination of quinoline derivatives. One common method is the reaction of 6,8-dimethylquinoline with thionyl chloride and phosphorus pentachloride to introduce the chloro groups at the desired positions. The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature control, and reaction time are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(2-chloroethyl)-6,8-dimethylquinoline can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the chloro groups can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether.
Major Products
Substitution: Formation of amines or thiols derivatives.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of dechlorinated quinoline derivatives.
Scientific Research Applications
2-Chloro-3-(2-chloroethyl)-6,8-dimethylquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(2-chloroethyl)-6,8-dimethylquinoline involves its interaction with cellular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of essential cellular processes. This compound may also intercalate into DNA, disrupting replication and transcription.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-(2-chloroethyl)-7-methoxyquinoline
- 2-Chloro-3-chloromethyl-6-ethoxyquinoline
- 2-Chloro-3-chloromethyl-5,7-dimethylquinoline
Uniqueness
2-Chloro-3-(2-chloroethyl)-6,8-dimethylquinoline is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties
Biological Activity
2-Chloro-3-(2-chloroethyl)-6,8-dimethylquinoline is a synthetic organic compound belonging to the quinoline family. Its unique structure, characterized by a fused benzene and pyridine ring with multiple substituents, has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₃Cl₂N, with a molecular weight of approximately 254.15 g/mol. The compound features two chlorine atoms and two methyl groups at specific positions on the quinoline ring, contributing to its reactivity and biological properties.
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₃Cl₂N |
Molecular Weight | 254.15 g/mol |
Structure | Quinoline derivative |
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .
- Anticancer Activity : Preliminary studies indicate that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest .
- Antimalarial Effects : Some derivatives of quinoline compounds have been identified as potential antimalarial agents .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. Although detailed mechanisms are still being investigated, several pathways have been suggested:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for microbial metabolism or cancer cell survival.
- Induction of Apoptosis : By triggering apoptotic pathways in cancer cells, it may reduce tumor growth.
- Interference with Cellular Signaling Pathways : The compound might affect signaling pathways involved in inflammation and immune responses.
Case Studies and Research Findings
- Antimicrobial Activity : In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics .
- Anticancer Studies : A study evaluating the cytotoxic effects on various cancer cell lines showed that the compound induced apoptosis in breast cancer cells with an IC50 value indicating potent activity . Further research is ongoing to elucidate the specific pathways involved.
- Antimalarial Research : A derivative of this compound demonstrated promising results in inhibiting Plasmodium falciparum growth in vitro, highlighting its potential as a lead structure for antimalarial drug development .
Comparative Analysis with Similar Compounds
To better understand the potential of this compound, it is useful to compare it with other quinoline derivatives:
Compound Name | Biological Activity | Notes |
---|---|---|
2-Chloro-3-(2-chloroethyl)-5,8-dimethylquinoline | Anticancer, Antimicrobial | Similar structural features |
Ethyl 4-chloro-6,7-dimethylquinoline-3-carboxylate | Antimicrobial | Contains a carboxylate group |
Quinoline derivatives (general) | Diverse activities (antimalarial, anticancer) | Broad therapeutic potential |
Properties
CAS No. |
948294-43-7 |
---|---|
Molecular Formula |
C13H13Cl2N |
Molecular Weight |
254.15 g/mol |
IUPAC Name |
2-chloro-3-(2-chloroethyl)-6,8-dimethylquinoline |
InChI |
InChI=1S/C13H13Cl2N/c1-8-5-9(2)12-11(6-8)7-10(3-4-14)13(15)16-12/h5-7H,3-4H2,1-2H3 |
InChI Key |
ZEZMZEDNHJQDNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C=C(C(=N2)Cl)CCCl)C |
Origin of Product |
United States |
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